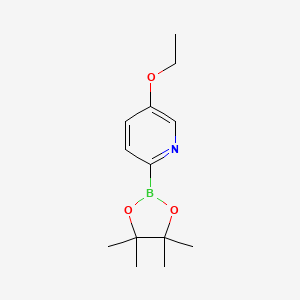

5-Ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Beschreibung

5-Ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative. The compound features a pyridine core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 2 and an ethoxy substituent at position 4. This structure is pivotal in Suzuki-Miyaura cross-coupling reactions, where the boronate group facilitates bond formation with aryl halides under palladium catalysis . The ethoxy group enhances solubility in polar solvents and may influence electronic effects during reactivity.

Eigenschaften

Molekularformel |

C13H20BNO3 |

|---|---|

Molekulargewicht |

249.12 g/mol |

IUPAC-Name |

5-ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C13H20BNO3/c1-6-16-10-7-8-11(15-9-10)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3 |

InChI-Schlüssel |

MKXYCGFFVFMGQJ-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound typically involves the borylation of a suitably substituted pyridine precursor, most commonly 2-bromo-5-ethoxypyridine or 2-chloro-5-ethoxypyridine, with a boron source such as bis(pinacolato)diboron (B2pin2). The reaction is catalyzed by palladium complexes under inert atmosphere conditions to prevent moisture and oxygen interference.

Detailed Synthetic Procedure

-

- 2-Halo-5-ethoxypyridine (bromo or chloro derivative)

- Bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane dimer)

- Palladium catalyst (e.g., Pd(dppf)Cl₂)

- Base (e.g., potassium acetate or potassium carbonate)

- Solvent (tetrahydrofuran or 1,4-dioxane)

-

- Inert atmosphere (nitrogen or argon)

- Temperature range: 80–100 °C

- Reaction time: 6–24 hours depending on scale and catalyst efficiency

-

- Oxidative addition of the palladium catalyst to the aryl halide

- Transmetalation with bis(pinacolato)diboron

- Reductive elimination to form the boronic ester

-

- Quenching with water or aqueous acid

- Extraction with organic solvents (e.g., ethyl acetate)

- Purification by silica gel column chromatography or recrystallization

Alternative Preparation Routes

An alternative method involves direct borylation of 2-ethoxypyridine via C–H activation under transition metal catalysis, though this is less common due to lower regioselectivity and yields.

Reaction Monitoring and Yield Data

| Parameter | Typical Value / Description |

|---|---|

| Catalyst Loading | 1–5 mol% Pd catalyst |

| Base | Potassium acetate or carbonate |

| Solvent | Tetrahydrofuran (THF), 1,4-dioxane, or dichloromethane (DCM) |

| Reaction Temperature | 80–100 °C |

| Reaction Time | 6–24 hours |

| Isolated Yield | 60–85% (depending on conditions and scale) |

| Purification Method | Silica gel chromatography |

Reaction progress is typically monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Research Discoveries and Optimization Insights

Catalyst Choice: Palladium complexes with bidentate phosphine ligands (e.g., Pd(dppf)Cl₂) have shown superior catalytic activity and selectivity for the borylation step.

Base Effects: Potassium acetate is favored for mild basicity, leading to higher yields and fewer side reactions compared to stronger bases.

Solvent Influence: Polar aprotic solvents like tetrahydrofuran enhance solubility of reagents and catalyst stability, improving reaction efficiency.

Atmosphere Control: Strict exclusion of moisture and oxygen is critical as boronic esters are sensitive to hydrolysis and oxidation.

Purification: Silica gel chromatography is effective but requires careful solvent system optimization to separate closely related by-products.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Pd-catalyzed borylation of 2-bromo-5-ethoxypyridine | 2-bromo-5-ethoxypyridine, B2pin2, Pd(dppf)Cl₂, KOAc | 80–100 °C, 6–24 h, inert atmosphere | 65–85% | Most common, well-established method |

| Pd-catalyzed borylation of 2-chloro-5-ethoxypyridine | 2-chloro-5-ethoxypyridine, B2pin2, Pd catalyst, base | Similar to above | 60–80% | Slightly lower reactivity than bromo |

| Direct C–H borylation of 2-ethoxypyridine | 2-ethoxypyridine, B2pin2, Ir or Rh catalyst | Elevated temperature, inert atmosphere | Variable | Less selective, experimental |

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)

Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)

Oxidizing Agents: Hydrogen peroxide (H2O2), Sodium perborate

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling

Phenol Derivatives: Formed via oxidation reactions

Functionalized Pyridines: Formed via substitution reactions

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 5-Ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of pyridine-based boronate esters are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Position : Boronate placement (positions 2, 3, or 5) significantly impacts steric accessibility in cross-coupling. Position 2 boronate (as in the target compound) is sterically favorable for coupling with bulky aryl halides .

- Functional Groups: Ethoxy vs. Methoxy: Ethoxy groups (e.g., target compound) confer greater lipophilicity compared to methoxy analogs (e.g., ), influencing solubility in nonpolar media. Amino Groups: Amino-substituted derivatives (e.g., ) exhibit higher reactivity in nucleophilic substitutions but require protection during boronate ester synthesis.

Electronic and Steric Effects

- Electron-Donating Groups : Ethoxy and methoxy substituents (target compound, ) donate electrons via resonance, slightly reducing the pyridine ring’s electron deficiency. This can slow oxidative addition steps in palladium-catalyzed reactions compared to electron-withdrawing substituents .

- Steric Hindrance : Bulkier groups (e.g., trifluoromethyl in ) at adjacent positions may hinder catalyst access to the boronate, reducing coupling efficiency.

Stability and Handling

- Boronate Stability : All analogs exhibit air- and moisture-sensitive boronate esters, requiring inert storage (e.g., 0–6°C for ).

- Protective Groups : Derivatives like 2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester use silyl protection to enhance stability but complicate deprotection steps.

Biologische Aktivität

5-Ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a boron-containing compound that has garnered attention for its potential biological activities. The compound is characterized by the presence of a pyridine ring and a dioxaborolane moiety, which may impart unique properties relevant to medicinal chemistry and pharmacology.

- Molecular Formula : C13H20BNO3

- Molecular Weight : 249.11 g/mol

- CAS Number : 1171892-40-2

- Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can act as inhibitors of protein-protein interactions (PPIs), particularly in immune modulation contexts. For instance, studies have shown that dioxaborolane derivatives can inhibit the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy .

1. Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties by modulating immune responses. In vitro assays demonstrated that compounds in this class could enhance T-cell activation and proliferation when tested against tumor cell lines.

2. Inhibition of Protein Kinases

Similar boron-containing compounds have shown promise as inhibitors of receptor tyrosine kinases (RTKs) such as KIT and PDGFRA. These kinases are often implicated in tumor growth and metastasis. The half-maximal inhibitory concentration (IC50) values for these interactions have been reported in the subnanomolar range for related compounds .

Data Tables

| Activity Type | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Antitumor | PD-L1/PD-1 interaction | 92 | |

| Protein Kinase Inhibition | KIT | <1 | |

| Protein Kinase Inhibition | PDGFRA | <1 |

Case Study 1: Immune Modulation

A study conducted by Bristol-Myers Squibb demonstrated the efficacy of a similar compound in enhancing immune responses against tumors by blocking PD-L1 interactions. The results indicated a significant increase in T-cell activity in the presence of the compound at concentrations around 100 nM .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines showed that compounds structurally related to this compound exhibited dose-dependent cytotoxicity. Notably, one study reported an IC50 value of approximately 50 nM against a breast cancer cell line .

Q & A

Q. What are the standard synthetic routes for preparing 5-Ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling using a halogenated pyridine precursor (e.g., 5-ethoxy-2-bromopyridine) and a boronic ester. A palladium catalyst (e.g., Pd(OAc)₂) with ligands such as SPhos or XPhos is employed under inert conditions. The reaction proceeds in a toluene/water mixture with a base (e.g., K₃PO₄) at reflux. Post-reaction, the product is purified via column chromatography using ethyl acetate/hexane gradients .

Q. How is column chromatography optimized for purifying this compound?

Purification requires careful solvent selection to resolve the target compound from unreacted boronic ester or halogenated precursor. A gradient elution (e.g., 10–30% ethyl acetate in hexane) improves separation efficiency. Pre-adsorption of the crude product onto silica gel and use of high-purity solvents minimize tailing. Monitoring fractions via TLC or HPLC ensures collection of the pure product .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethoxy group at C5, boronate at C2). Aromatic protons typically resonate between δ 6.5–8.5 ppm, with ethoxy CH₃ at δ 1.2–1.4 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 290.18).

- X-ray Crystallography : Resolves steric effects and bond angles using software like SHELXL or OLEX2 .

Advanced Research Questions

Q. How do steric effects from the ethoxy group influence cross-coupling efficiency?

The ethoxy group at C5 introduces steric hindrance, potentially slowing transmetalation in Suzuki reactions. To mitigate this:

Q. How can discrepancies between experimental NMR data and computational predictions be resolved?

Discrepancies often arise from solvent effects, dynamic processes (e.g., rotational barriers), or incorrect DFT functional choices.

Q. What strategies enable regioselective functionalization post-boronate installation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.